(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
CAS No.: 475102-14-8
Cat. No.: VC2009003
Molecular Formula: C14H18BNO4
Molecular Weight: 275.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 475102-14-8 |
|---|---|
| Molecular Formula | C14H18BNO4 |
| Molecular Weight | 275.11 g/mol |
| IUPAC Name | [5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
| Standard InChI | InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 |
| Standard InChI Key | PEOOUPNYKOKTRH-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O |
Introduction
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an indole ring. This compound is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The Boc group is commonly used to protect amines during chemical reactions, ensuring that the functional group remains intact until it is needed .
Chemical Reactions
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Oxidation: Can be oxidized to form alcohols or phenols using oxidizing agents like hydrogen peroxide.
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Reduction: Can be reduced to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: Participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Synthesis Methods
The synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. A common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent.
Organic Synthesis
This compound is a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biological and Medicinal Applications
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Enzyme Inhibition: Acts as an inhibitor by forming covalent bonds with the active sites of enzymes, affecting metabolic pathways and gene expression.
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Drug Development: Investigated for its potential in drug development, especially in the synthesis of boron-containing drugs.
Material Science
Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
| Compound | Unique Features | Applications |
|---|---|---|
| (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid | Indole ring and Boc protecting group | Organic synthesis, drug development |
| Phenylboronic acid | Simple phenyl ring | General organic synthesis |
| 4-Bromophenylboronic acid | Bromo substituent on phenyl ring | Cross-coupling reactions in pharmaceutical synthesis |
| 2-Thienylboronic acid | Thienyl ring | Heterocyclic synthesis |
The unique combination of an indole ring and a Boc protecting group makes (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid particularly valuable in complex organic syntheses.
Safety and Handling
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